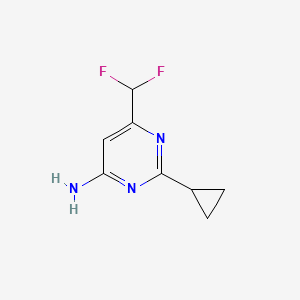

2-Cyclopropyl-6-(Difluormethyl)pyrimidin-4-amin

Übersicht

Beschreibung

Chemical Reactions Analysis

The specific chemical reactions involving “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” are not detailed in the available resources. Pyrimidinamine derivatives are generally known for their fungicidal activity .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” are not detailed in the available resources. The molecular weight of the compound is 185.17 g/mol.Wissenschaftliche Forschungsanwendungen

Entwicklung von Akariziden

2-Cyclopropyl-6-(Difluormethyl)pyrimidin-4-amin: wurde bei der Entwicklung neuartiger Akarizide eingesetzt. Ein Derivat, HNPC-A188, weist eine außergewöhnliche akarizide Aktivität mit geringer Toxizität für Säugetiere auf . Diese Verbindung ist wirksam gegen Tetranychus urticae, einen weit verbreiteten Milbenbefall, und zeigt das Potenzial für sicherere und effizientere Schädlingsbekämpfungslösungen in der Landwirtschaft.

Pestizidresistenzmanagement

Die einzigartige Wirkungsweise von Pyrimidin-4-amin-Derivaten kann zur Bewältigung der Pestizidresistenz bei landwirtschaftlichen Schädlingen beitragen . Durch einen anderen Wirkmechanismus als bei bestehenden Pestiziden können diese Verbindungen in Resistenzmanagementstrategien integriert werden, um die Wirksamkeit von Schädlingsbekämpfungsmaßnahmen zu verlängern.

Lipophile pharmakokinetische Verbesserung

Die Einführung von Fluoralkyl-Schwefelgruppen, wie z. B. Trifluorethylthioether, in Pyrimidin-Derivate kann die lipophilen pharmakokinetischen Eigenschaften von Arzneimittelmolekülen deutlich verbessern . Diese Verbesserung kann zu besseren Absorption-, Distributions-, Metabolismus- und Exkretionsprofilen (ADME) für Pharmazeutika führen.

Innovation im Bereich der Pflanzenschutzmittel

Pyrimidin-4-amin-Derivate stehen aufgrund ihrer exzellenten biologischen Aktivität und ihrer vielfältigen Anwendungen an der Spitze der Innovation im Bereich der Pflanzenschutzmittel . Sie bieten neue Lösungen für den Pflanzenschutz und begegnen den Herausforderungen der sich entwickelnden Schädlingsresistenz und dem Bedarf an nachhaltigen landwirtschaftlichen Praktiken.

Chemische Synthese und Optimierung

Die chemische Struktur von This compound ermöglicht verschiedene Substitutionen und Modifikationen, die die Synthese optimierter Verbindungen mit gewünschten Eigenschaften für spezifische Anwendungen ermöglichen .

Wirkmechanismus

Mode of Action

2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine interacts with its target, the mitochondrial complex I, by inhibiting its electron transport function . This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species .

Pharmacokinetics

Similar compounds in the pyrimidinamine class are known to have good bioavailability .

Result of Action

The primary result of the action of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine is the disruption of normal cellular function due to the inhibition of mitochondrial complex I . This can lead to cell death, making this compound potentially useful as a pesticide .

Zukünftige Richtungen

Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . With the increasing evolution of pesticide resistance, there is a consensus to develop new agrochemicals in which both non-target resistance and target resistance have not evolved . Therefore, “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” and other pyrimidinamine derivatives may have potential for future research and development in the field of agrochemicals.

Biochemische Analyse

Biochemical Properties

2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with mitochondrial complex I electron transport inhibitors, which are crucial in cellular respiration and energy production . These interactions can lead to changes in the activity of the enzymes, potentially inhibiting or activating them, and thereby affecting the overall biochemical pathways within the cell.

Cellular Effects

The effects of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the mitochondrial electron transport chain, leading to alterations in ATP production and overall cellular energy metabolism . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in critical cellular processes.

Molecular Mechanism

At the molecular level, 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For instance, its interaction with mitochondrial complex I can inhibit the enzyme’s activity, disrupting the electron transport chain and reducing ATP production . This inhibition can lead to a cascade of effects, including changes in cellular metabolism and energy homeostasis. Additionally, the compound can influence gene expression by binding to transcription factors and other regulatory proteins, altering their activity and the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall physiology. At higher doses, it can lead to significant changes in cellular metabolism, gene expression, and overall health . Toxic or adverse effects may also be observed at high doses, including potential damage to vital organs and disruption of normal physiological processes. Understanding these dosage effects is essential for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play critical roles in cellular metabolism, including those involved in the mitochondrial electron transport chain These interactions can affect metabolic flux and the levels of key metabolites, leading to changes in overall cellular energy production and homeostasis

Transport and Distribution

The transport and distribution of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cellular membranes through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism

Eigenschaften

IUPAC Name |

2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3/c9-7(10)5-3-6(11)13-8(12-5)4-1-2-4/h3-4,7H,1-2H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQFMYCLJKPFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

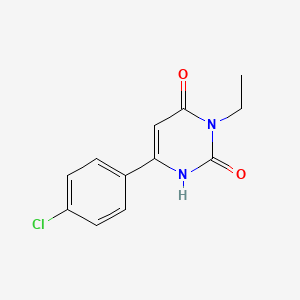

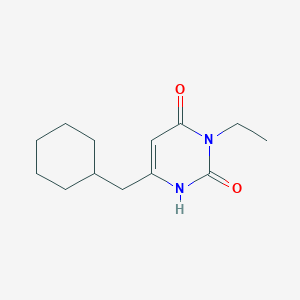

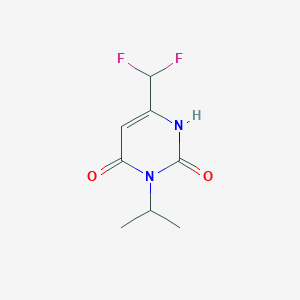

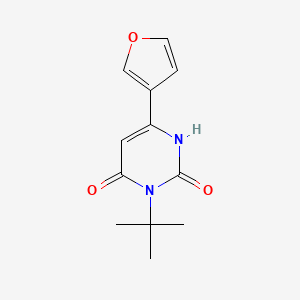

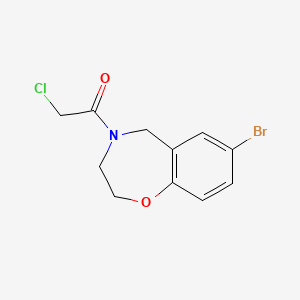

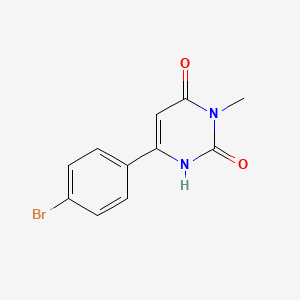

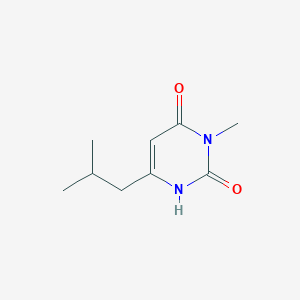

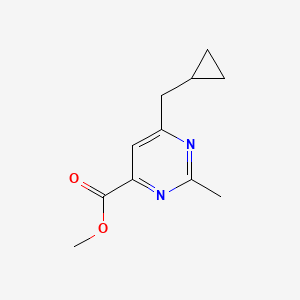

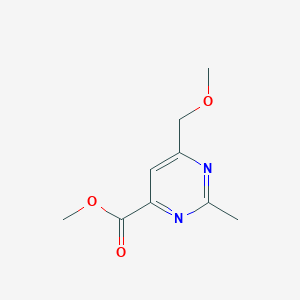

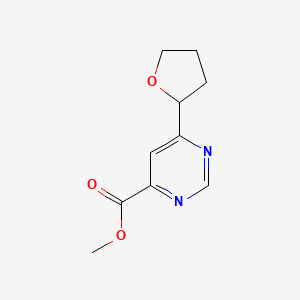

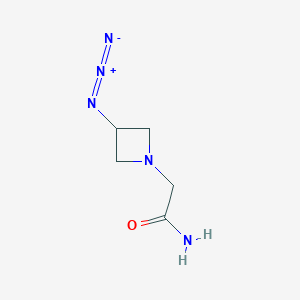

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484079.png)

![4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1484092.png)

![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1484096.png)